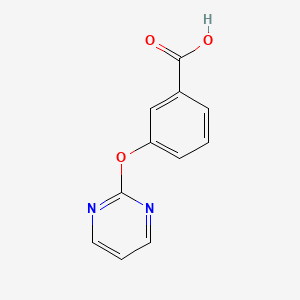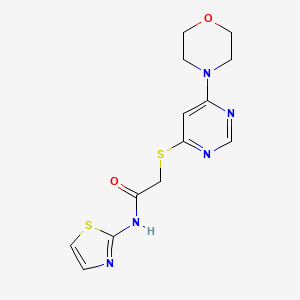
2-((6-morpholinopyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholinopyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activity . Among these derivatives, 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) and 2-((4- uorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8) are two of the most active compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Microbiological Applications
The compound 2-((6-morpholinopyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide has been explored in the synthesis of various biolabile acetamides, showing significant in vitro antibacterial and antifungal activities. For example, certain synthesized compounds demonstrated excellent antibacterial activity against bacteria such as beta-Hemolytic streptococcus and Klebsiella pneumonia, as well as antifungal effects against strains like Aspergillus flavus and Mucor (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Antimicrobial and Hemolytic Activity
Another study focused on 2,5-disubstituted 1,3,4-oxadiazole compounds, related to 2-((6-morpholinopyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide, which are known for their pharmacological activities. These compounds exhibited variable antimicrobial activities against selected microbial species, with some showing significant potency. The study also evaluated the hemolytic activity of these compounds, finding most to be active with lower toxicity, suggesting potential for further biological screening and application trials (Gul et al., 2017).
Crystal Structure Analysis
The crystal structures of related (oxothiazolidin-2-ylidene)acetamides, which share a structural motif with 2-((6-morpholinopyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide, have been described. These studies offer insights into the structural basis of the biological activities of such compounds, providing a foundation for the design of new therapeutic agents with improved efficacy and safety profiles (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Synthesis and Reactions
Research on the synthesis and reactions of thiazolo[3,2-a]pyrimidine derivatives, which are structurally related to 2-((6-morpholinopyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide, provides valuable information on the chemical properties and potential applications of these compounds in medicinal chemistry. These studies explore the reactivity of thiazolo[3,2-a]pyrimidine derivatives, leading to the development of novel compounds with potential therapeutic applications (Kinoshita et al., 1987).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S2/c19-11(17-13-14-1-6-21-13)8-22-12-7-10(15-9-16-12)18-2-4-20-5-3-18/h1,6-7,9H,2-5,8H2,(H,14,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZIIMUSBDGKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B2966681.png)
![4-[2-[[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2966682.png)

![2-(4-methoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2966685.png)

![2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2966688.png)
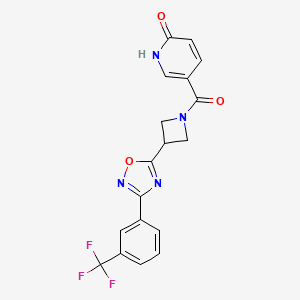
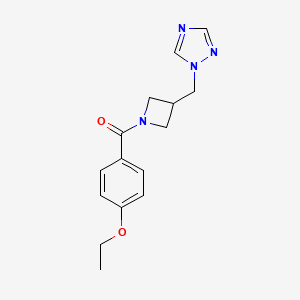
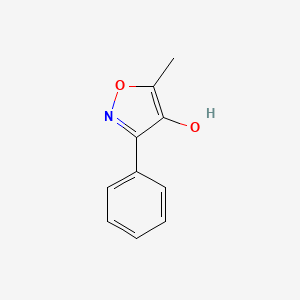
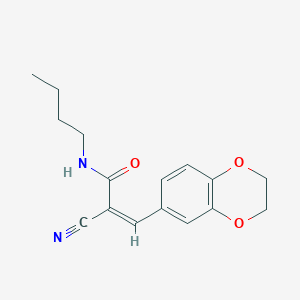
![Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2966698.png)
![Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2966700.png)

